molecular formula C22H18N2O3 B15044106 (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B15044106
M. Wt: 358.4 g/mol
InChI Key: DTDWBMZDMFSCIB-SFQUDFHCSA-N
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Description

(2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Coupling reactions: The methoxyphenyl group and the furan ring are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the enamide: The final step involves the condensation of the cyano group with an amine under appropriate conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The furan ring and methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted furans and methoxyphenyl derivatives.

Scientific Research Applications

(2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and methoxyphenyl group can play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide: Similar structure with a chlorine atom instead of a methyl group.

    (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide: Similar structure with a fluorine atom instead of a methyl group.

Uniqueness

The presence of the methyl group in (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C22H18N2O3/c1-15-6-8-16(9-7-15)21-11-10-20(27-21)12-17(14-23)22(25)24-18-4-3-5-19(13-18)26-2/h3-13H,1-2H3,(H,24,25)/b17-12+

InChI Key

DTDWBMZDMFSCIB-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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